

An In-depth Technical Guide to the THR- β Agonist Resmetirom

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Compound of Interest

Compound Name: *THR- β agonist 3*

Cat. No.: *B12412495*

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This guide provides a comprehensive overview of the chemical properties, synthesis, and biological activity of the potent and selective Thyroid Hormone Receptor-beta (THR- β) agonist, Resmetirom (also known as MGL-3196). While the prompt specified "THR- β agonist 3," this document focuses on Resmetirom, a highly relevant compound in this class, recently approved by the FDA for the treatment of noncirrhotic non-alcoholic steatohepatitis (NASH).[1] This compound is also referred to as compound 53 in some key scientific literature.[2]

Chemical Properties and Data

Resmetirom is a small molecule, orally administered, liver-directed, and selective agonist of the thyroid hormone receptor-beta.[3] Its chemical and physical properties are summarized below.

Table 1: Chemical and Physical Properties of Resmetirom

Property	Value	Source
IUPAC Name	2-[3,5-dichloro-4-[(6-oxo-5-propan-2-yl-1H-pyridazin-3-yl)oxy]phenyl]-3,5-dioxo-1,2,4-triazine-6-carbonitrile	[1]
Synonyms	MGL-3196, VIA-3196, Rezdiffra	[1][4]
Molecular Formula	C ₁₇ H ₁₂ Cl ₂ N ₆ O ₄	[4][5]
Molecular Weight	435.22 g/mol	[4][5]
CAS Number	920509-32-6	[6]
SMILES	<chem>CC(C)c1cc(Oc2c(Cl)cc(cc2Cl)-n2nc(C#N)c(=O)[nH]c2=O)n[nH]c1=O</chem>	[7]
InChI Key	FDBYIYFVSAHJLY-UHFFFAOYSA-N	[5]

Table 2: Biological Activity and Selectivity of Resmetirom

Parameter	Value	Details	Source
THR-β EC ₅₀	0.21 μM	In vitro functional assay for THR-β activation.	[1][6]
THR-α EC ₅₀	3.74 μM	In vitro functional assay for THR-α activation.	[1][6]
Selectivity	~28-fold for THR-β over THR-α	Calculated from EC ₅₀ values.	[1][2][6]
Efficacy vs. T3 (THR-β)	83.8%	Partial agonist activity compared to the maximum response of triiodothyronine (T3).	[1]
Efficacy vs. T3 (THR-α)	48.6%	Partial agonist activity compared to the maximum response of triiodothyronine (T3).	[1]

Synthesis of Resmetirom

The synthesis of Resmetirom involves a multi-step process. The following is a representative synthetic scheme based on published literature.

Experimental Protocol: Synthesis of Resmetirom (Compound 53)

A detailed synthesis protocol for Resmetirom has been described in medicinal chemistry literature.[8] A key final step involves the cyclization of an intermediate to form the triazine ring system.

Step 1: Preparation of the Diazonium Intermediate A suspension of the aniline precursor, 3,5-dichloro-4-((5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yl)oxy)aniline, is prepared in water and treated with concentrated hydrochloric acid. The mixture is cooled to 0 °C, and an aqueous

solution of sodium nitrite is added. The reaction is stirred at 0 °C for 30 minutes to form the diazonium salt.[8]

Step 2: Coupling Reaction The diazonium salt solution is then added to a cooled (0 °C) solution containing ethyl (2-cyanoacetyl)carbamate and a base (e.g., pyridine or sodium acetate) in a mixture of ethanol and water. The reaction mixture is stirred at low temperature for several hours. The resulting product, Ethyl (2-Cyano-2-(2-(3,5-dichloro-4-((5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yl)oxy)phenyl)hydrazono)acetyl)carbamate, can be isolated by filtration.[8]

Step 3: Cyclization to Resmetirom The intermediate from the previous step is mixed with a base, such as sodium acetate, in glacial acetic acid. The reaction mixture is heated to 120 °C for approximately 1.5 hours. After cooling, the mixture is diluted with water to precipitate the crude product. The solid is collected by filtration and can be purified by recrystallization from a suitable solvent like acetonitrile to yield Resmetirom.[8]

Synthesis Workflow Diagram

Caption: Synthetic pathway for Resmetirom.

Mechanism of Action and Signaling Pathway

Thyroid hormones are crucial regulators of metabolism, with their effects mediated by thyroid hormone receptors α (THR- α) and β (THR- β).[9] THR- α is predominantly expressed in the heart, bone, and skeletal muscle, while THR- β is the major isoform in the liver.[10] The therapeutic benefits of thyroid hormone on lipid metabolism are primarily mediated through THR- β activation in the liver.[8]

Resmetirom is designed to be a selective agonist for THR- β , thereby harnessing the beneficial metabolic effects in the liver while minimizing potential adverse effects associated with THR- α activation in other tissues.[3][8]

Signaling Pathway

Upon entering a hepatocyte (liver cell), Resmetirom binds to the ligand-binding domain of the nuclear THR- β . This receptor typically forms a heterodimer with the retinoid X receptor (RXR). In the absence of a ligand, this complex is bound to Thyroid Hormone Response Elements (TREs) on the DNA and recruits corepressor proteins, which inhibit gene transcription.

The binding of Resmetirom induces a conformational change in the THR- β receptor, leading to the dissociation of corepressors and the recruitment of coactivator proteins. This activated complex then modulates the transcription of target genes involved in lipid metabolism. Key effects include:

- Increased fatty acid oxidation: Upregulation of genes involved in mitochondrial β -oxidation.
- Reduced lipogenesis: Downregulation of genes involved in the synthesis of new fatty acids.
- Enhanced cholesterol metabolism: Stimulation of cholesterol conversion to bile acids.

These actions collectively lead to a reduction in liver fat, a decrease in circulating atherogenic lipids like LDL-cholesterol and triglycerides, and an overall improvement in the metabolic profile of patients with NASH.^{[1][3]}

Signaling Pathway Diagram

Caption: Resmetirom signaling pathway in hepatocytes.

Experimental Protocols

In Vitro Functional Assay for THR- β / α Agonist Activity

This protocol is a generalized representation based on methods described for determining the potency and selectivity of nuclear receptor agonists.

Objective: To determine the EC₅₀ values of a test compound (e.g., Resmetirom) for THR- β and THR- α and to assess its selectivity.

Methodology:

- **Cell Culture and Transfection:** A suitable mammalian cell line (e.g., HEK293) is cultured under standard conditions. Cells are transiently transfected with plasmids encoding the full-length human THR- β or THR- α , a plasmid for the retinoid X receptor (RXR), and a reporter plasmid containing a luciferase gene under the control of a promoter with thyroid hormone response elements (TREs).

- **Compound Treatment:** Following transfection, cells are treated with a range of concentrations of the test compound (e.g., from 10^{-11} to 10^{-5} M) or a reference agonist (e.g., T3). A vehicle control (e.g., DMSO) is also included.
- **Incubation:** Cells are incubated with the compounds for 18-24 hours to allow for receptor activation and reporter gene expression.
- **Luciferase Assay:** After incubation, cells are lysed, and the luciferase activity is measured using a luminometer. Luciferase activity is proportional to the activation of the THR pathway.
- **Data Analysis:** The luminescence data is normalized to the vehicle control. Dose-response curves are generated by plotting the normalized response against the logarithm of the compound concentration. The EC_{50} value, which is the concentration of the agonist that gives a response halfway between the baseline and maximum, is calculated using a non-linear regression model (e.g., four-parameter logistic fit). Selectivity is determined by the ratio of EC_{50} (THR- α) / EC_{50} (THR- β).

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